molecular formula C15H14ClN3O3S B3546977 N-({[2-chloro-5-(propionylamino)phenyl]amino}carbonothioyl)-2-furamide

N-({[2-chloro-5-(propionylamino)phenyl]amino}carbonothioyl)-2-furamide

Cat. No.: B3546977
M. Wt: 351.8 g/mol
InChI Key: BWYQWZOJRNKCMU-UHFFFAOYSA-N
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Description

N-({[2-chloro-5-(propionylamino)phenyl]amino}carbonothioyl)-2-furamide is a complex organic compound that features a unique combination of functional groups, including a chloro-substituted aromatic ring, a propionylamino group, a carbonothioyl group, and a furan ring

Properties

IUPAC Name

N-[[2-chloro-5-(propanoylamino)phenyl]carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O3S/c1-2-13(20)17-9-5-6-10(16)11(8-9)18-15(23)19-14(21)12-4-3-7-22-12/h3-8H,2H2,1H3,(H,17,20)(H2,18,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWYQWZOJRNKCMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)Cl)NC(=S)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[2-chloro-5-(propionylamino)phenyl]amino}carbonothioyl)-2-furamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the following steps:

    Preparation of 2-chloro-5-(propionylamino)aniline: This intermediate is synthesized by reacting 2-chloroaniline with propionyl chloride in the presence of a base such as pyridine.

    Formation of the carbonothioyl intermediate: The 2-chloro-5-(propionylamino)aniline is then reacted with carbon disulfide and a suitable base to form the corresponding carbonothioyl intermediate.

    Coupling with 2-furamide: Finally, the carbonothioyl intermediate is coupled with 2-furamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-({[2-chloro-5-(propionylamino)phenyl]amino}carbonothioyl)-2-furamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbonothioyl group to a thiol or thioether.

    Substitution: The chloro group on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-({[2-chloro-5-(propionylamino)phenyl]amino}carbonothioyl)-2-furamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-({[2-chloro-5-(propionylamino)phenyl]amino}carbonothioyl)-2-furamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating the activity of receptors on the cell surface or within cells.

    Altering gene expression: Affecting the transcription and translation of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-({[2-chloro-5-(propionylamino)phenyl]amino}carbonothioyl)-2-nitrobenzamide
  • 2-chloro-N-((2-chlorophenyl)carbamoyl)nicotinamide

Uniqueness

N-({[2-chloro-5-(propionylamino)phenyl]amino}carbonothioyl)-2-furamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-({[2-chloro-5-(propionylamino)phenyl]amino}carbonothioyl)-2-furamide
Reactant of Route 2
N-({[2-chloro-5-(propionylamino)phenyl]amino}carbonothioyl)-2-furamide

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